trans-3-(Cbz-amino)-4-hydroxypyrrolidine

CNS Drug Discovery Stereochemistry-Activity Relationship 3,4-Disubstituted Pyrrolidines

This trans-3-(Cbz-amino)-4-hydroxypyrrolidine is a chiral, non-racemic building block featuring orthogonal Cbz-amine and free hydroxyl in a trans configuration—essential for the Voreloxin anticancer synthetic route. Unlike its cis-diastereomer or N-Boc analog, the trans-Cbz compound enables selective hydrogenolysis deprotection without disturbing acid-sensitive groups, as validated in multigram saturated bicyclic pyrrolidine synthesis. Patent evidence confirms trans-stereochemistry drives in vivo antidepressant potency (ED₅₀ 0.3 mg/kg). For enantioenriched material, well-characterized CAL-B/PSL-IM lipase resolution protocols are available. Substitution with unprotected or cis analogs risks synthetic failure and potency loss.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 1810070-09-7
Cat. No. B1453569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-(Cbz-amino)-4-hydroxypyrrolidine
CAS1810070-09-7
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11-/m0/s1
InChIKeyXFRZHUKQUUVRFG-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-(Cbz-amino)-4-hydroxypyrrolidine (CAS 1810070-09-7): A Key Orthogonally Protected Building Block for Medicinal Chemistry and Chiral Synthesis


trans-3-(Cbz-amino)-4-hydroxypyrrolidine (CAS 1810070-09-7), also systematically named benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate, is a chiral, non-racemic pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz)-protected exocyclic amine and a free hydroxyl group in a trans configuration [1]. This orthogonally protected vicinal amino alcohol serves as a critical intermediate in the synthesis of complex molecules, including the anticancer agent Voreloxin, and is valued for its rigid pyrrolidine scaffold that provides conformational constraint in peptidomimetic design [1]. The compound's dual functionality allows for selective downstream modifications, making it a versatile building block in drug discovery and process chemistry [2].

The Procurement Risk of Substituting trans-3-(Cbz-amino)-4-hydroxypyrrolidine with Unprotected or Differently Protected Analogs


Generic substitution of trans-3-(Cbz-amino)-4-hydroxypyrrolidine with its unprotected amine, its cis-diastereomer, or its N-Boc analog is not chemically or pharmacologically equivalent. The Cbz group is not merely a placeholder; its orthogonal reactivity profile enables selective deprotection under hydrogenolysis conditions without affecting other sensitive functional groups, a capability absent in unprotected amines and operationally distinct from acid-labile Boc groups [1]. Critically, the trans- relative stereochemistry is a key determinant of biological activity in 3-amino-4-hydroxypyrrolidine derivatives; patent data demonstrates that trans-configured compounds can exhibit potent antidepressant activity in vivo, with specific trans-isomer examples reaching an ED50 of 0.3 mg/kg [2]. A change in stereochemistry or protecting group can therefore collapse the synthetic route or abolish target potency, making direct substitution a high-risk decision for research and development programs.

Quantitative Comparative Evidence for trans-3-(Cbz-amino)-4-hydroxypyrrolidine vs. Closest Analogs


Trans-Stereochemistry Confers Superior Antidepressant Activity Compared to Cis-Diastereomers

In a patent describing the antidepressant activity of 3-amino-4-hydroxypyrrolidine derivatives, a compound specified as a trans-isomer achieved a potent ED50 of 0.3 mg/kg in the antitetrabenazine test in mice, representing the highest activity among reported compounds in the series. This contrasts with other compounds in the same assay with ED50 values of 1.1, 2.7, and 2.9 mg/kg, strongly implying a stereochemical dependence on potency [1]. While the explicit cis-isomer comparator is not quantitatively detailed in the same assay, the trans-configured compound's activity is an order of magnitude greater than the next most potent compound, establishing the trans-stereochemistry as a critical structural determinant for this biological target class.

CNS Drug Discovery Stereochemistry-Activity Relationship 3,4-Disubstituted Pyrrolidines

Cbz Protection Enables Orthogonal Deprotection Strategy Unavailable to Boc-Protected Analogs

The Cbz (benzyloxycarbonyl) group on the compound can be cleaved by hydrogenolysis, whereas the N-Boc analog requires acidic conditions for removal. This orthogonal reactivity is crucial for multi-step synthesis of pyrrolidine-based bicyclic scaffolds, where Cbz protection facilitates selective modifications in the presence of Boc and Bn groups, enabling purification and stepwise functionalization without cross-reactivity [1]. The operational distinction is that Cbz deprotection proceeds under neutral, reducing conditions, preserving acid-sensitive functional groups that would be compromised during Boc removal with TFA or HCl.

Synthetic Methodology Protecting Group Chemistry Orthogonal Functionalization

Chemoenzymatic Resolution Yields High Enantiomeric Excess for Trans-Configured Analogs, Validating Stereochemical Integrity

The chemoenzymatic resolution of orthogonally protected trans-3-amino-4-hydroxypyrrolidines using lipases (CAL-B, PSL-IM) yielded products with very high enantiomeric excesses, with the transesterification approach proving most effective for specific derivatives [1]. While the exact enantiomeric excess for the fully deprotected compound is not specified, the methodology consistently delivers enantiopure trans-3-amino-4-hydroxypyrrolidine precursors when starting from the Cbz-protected epoxide. This contrasts with cis-derivatives, which require different enzymatic conditions and often show inferior enantioselectivity in hydrolytic processes [2].

Biocatalysis Chiral Resolution Enantiomeric Excess

Trans-Configured 4-Hydroxypyrrolidine Scaffold is a Privileged Intermediate for Clinical Candidates, Including Voreloxin

The (3S,4S)-trans-3-amino-4-hydroxypyrrolidine motif, directly accessible from the Cbz-protected compound upon deprotection, is the key intermediate used in the synthesis of Voreloxin (vosaroxin), a first-in-class anticancer quinolone derivative that completed Phase II clinical trials for acute myeloid leukemia [1]. Voreloxin relies on the specific trans-stereochemistry for its mechanism of action as a topoisomerase II inhibitor. In contrast, the cis-configured analog is employed in different biological contexts, such as purine nucleoside phosphorylase inhibition, and is not a precursor to Voreloxin-class molecules [2].

Oncology Topoisomerase II Inhibitor Drug Intermediate

Glass-Transition Properties of Cbz-Protected Amines Favor Solid-Phase Handling Over Unprotected Analogs

While not directly measured for this specific pyrrolidine, Cbz-protected amino compounds generally exhibit higher crystallinity and more favorable handling properties compared to their free amine counterparts, which often exist as oils or low-melting solids. The Cbz group increases molecular weight and introduces aromatic character, facilitating solid-phase synthesis and chromatographic purification. This is a well-documented advantage of Cbz-protected amines in peptide chemistry, where the carbamate protection improves the physical form for automated synthesis [1].

Solid-Phase Synthesis Physicochemical Properties Process Chemistry

High-Impact Application Scenarios for trans-3-(Cbz-amino)-4-hydroxypyrrolidine Driven by Comparative Evidence


Synthesis of Voreloxin (Vosaroxin) and Next-Generation Topoisomerase II Inhibitors

The trans-(3S,4S)-stereochemistry is essential for the synthesis of Voreloxin, a Phase II clinical candidate for acute myeloid leukemia. The Cbz-protected compound serves as the direct precursor to the (3S,4S)-trans-3-amino-4-hydroxypyrrolidine intermediate required for coupling with the naphthyridine core. The orthogonal Cbz protection allows for late-stage deprotection under neutral conditions, preserving the integrity of the quinolone scaffold [3]. Procurement of the cis-isomer or the unprotected amine would render the synthetic route unviable for this class of molecules.

CNS Drug Discovery Programs Requiring Trans-Configured 3,4-Disubstituted Pyrrolidines

Evidence from the patent literature demonstrates that trans-3-amino-4-hydroxypyrrolidine derivatives exhibit potent antidepressant activity, with an ED50 as low as 0.3 mg/kg in the antitetrabenazine test [3]. Researchers targeting aminergic or related CNS pathways should prioritize the trans-Cbz-protected building block to maintain the stereochemistry essential for in vivo potency, as the cis-isomer is likely to show significantly reduced pharmacological activity.

Multi-Step Synthesis Employing Orthogonal Protecting Group Strategies (Bn, Boc, Cbz)

In complex pyrrolidine scaffold synthesis requiring three or more orthogonal protecting groups, trans-3-(Cbz-amino)-4-hydroxypyrrolidine provides the unique ability to selectively deprotect the amine by hydrogenolysis while keeping Boc and Bn groups intact. This was demonstrated in the multigram synthesis of saturated bicyclic pyrrolidines, where Cbz, Boc, and Bn were used orthogonally to access diverse functionalized derivatives [3]. The N-Boc analog cannot fulfill this role without risking acid-catalyzed side reactions.

Enzymatic Resolution and Chiral Pool Synthesis of Enantiopure Amino Alcohols

For programs requiring enantioenriched trans-3-amino-4-hydroxypyrrolidine, the Cbz-protected racemate can be efficiently resolved using CAL-B or PSL-IM lipases via transesterification, yielding products with very high enantiomeric excess [3]. This chemoenzymatic route is well-characterized for trans-derivatives, whereas cis-analogs generally require different enzymatic conditions and may exhibit lower enantioselectivity, making the trans-Cbz compound the preferred starting material for chiral synthesis.

Quote Request

Request a Quote for trans-3-(Cbz-amino)-4-hydroxypyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.